Antihypoxic Potency: Eburnamenine-Based Compounds Achieve Superior Survival ED50 Relative to Vincamine in a Standardized Nitrogen Hypoxia Model
In a direct head-to-head comparative study of eburnane alkaloids for protection against hypoxia-induced lethality in mice, the eburnamenine congener 1-eburnamonine demonstrated markedly greater potency than vincamine [1]. The study used intraperitoneal administration and exposure to 100% nitrogen gas for 80 seconds. The data establish a potency rank order within this scaffold class, providing a quantitative benchmark for prioritizing eburnamenine-derived architectures over the parent natural product vincamine in cerebral oxygenator research.
| Evidence Dimension | Median effective dose (ED50) for survival in hypoxia-induced lethality model |
|---|---|
| Target Compound Data | 1-Eburnamonine ED50 = 21.0 mg/kg i.p. |
| Comparator Or Baseline | Vincamine ED50 = 47.0 mg/kg i.p.; Vinpocetine ED50 = 16.6 mg/kg i.p. |
| Quantified Difference | 1-Eburnamonine is 2.24-fold more potent than vincamine; vinpocetine is 2.83-fold more potent than vincamine |
| Conditions | Male mice, 80 sec exposure to 100% N2 gas, i.p. administration, monotonic dose-response confirmed |
Why This Matters
For laboratories screening cerebral oxygenator candidates, the 2.24-fold ED50 advantage of the eburnamonine scaffold over vincamine validates selection of eburnamenine-based architectures as the baseline chemotype, particularly when ester-based derivatives (vinpocetine) introduce additional metabolic instability.
- [1] King GA. Protective effects of vinpocetine and structurally related drugs on the lethal consequences of hypoxia in mice. Arch Int Pharmacodyn Ther. 1987;286(2):299-307. PMID: 3592869. View Source
